molecular formula C29H43BO2 B3052316 2-Dihydroxyboranyl-9,9-dioctylfluorene CAS No. 402790-30-1

2-Dihydroxyboranyl-9,9-dioctylfluorene

Cat. No. B3052316
CAS RN: 402790-30-1
M. Wt: 434.5 g/mol
InChI Key: JDQCVVMDPQPNSN-UHFFFAOYSA-N
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Description

“2-Dihydroxyboranyl-9,9-dioctylfluorene” is a chemical compound with the formula C₂₉H₄₃BO₂ . It has a mass of 434.4626 dalton .


Synthesis Analysis

The synthesis of similar compounds, such as poly(9,9-dioctylfluorene), has been systematically investigated . The Suzuki cross-coupling reaction is one of the most suitable methods for synthesizing conjugated polymers due to its high tolerance and stability .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the canonical SMILES string: B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCCCCC)CCCCCCCC)(O)O .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid under normal conditions . Its infrared spectrum conforms to expectations . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Optical Spectroscopy and Material Synthesis

  • Synthesis and Characterisation : 2-Dihydroxyboranyl-9,9-dioctylfluorene has been involved in the synthesis of various organic compounds. For example, trimethylsilyl-protected and terminal mono- and bis-alkynes based on 9,9-dioctylfluorene have been synthesized. These compounds are soluble in organic solvents and can be cast into thin films, displaying significant optical spectroscopic properties (Khan et al., 2003).

Electronic and Photovoltaic Applications

  • Electrochromic and Optical Properties : Studies on copolymers containing 9,9-dioctylfluorene have shown that they possess electrochromic states and multicolored characteristics. These properties are significant for electronic applications (Kaya et al., 2011).
  • Photovoltaic Applications : The use of 9,9-dioctylfluorene in photovoltaic applications has been explored. Studies indicate efficient electron transfer properties when blended with fullerene derivatives, making them suitable for use in solar energy materials (Kaya et al., 2012).

Material Properties and Applications

  • Polycondensation and Film Formation : Polycondensation reactions involving 9,9-dioctylfluorene have been optimized, leading to the formation of linear polymers with potential use in material sciences (Yamazaki et al., 2013).
  • Self-Assembly and Phase Behavior : Research has focused on the phase behavior and self-assembly of poly(9,9-dioctylfluorene) in various solvents. These studies are crucial for understanding the material properties and potential applications in nanotechnology and material engineering (Knaapila et al., 2007).

Chromic Properties and Conductivity

  • Chromic Polyfluorene Derivatives : Studies have explored the thermochromic and solvatochromic properties of fluorene-based conjugated polymers, providing insights into their potential use in color-changing materials and sensors (Blondin et al., 2000).
  • Base-Doped Polyfluorene Derivatives : The synthesis of acidic polyfluorene derivatives and their base doping has been investigated, revealing interesting conducting properties. This research opens avenues for these materials in electrical and electrochemical devices (Ranger & Leclerc, 1997).

Safety and Hazards

The compound “2-Dihydroxyboranyl-9,9-dioctylfluorene” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

While specific future directions for “2-Dihydroxyboranyl-9,9-dioctylfluorene” are not mentioned in the available resources, compounds like this are often of interest in the field of organic electronics, particularly in the development of light-emitting diodes .

properties

IUPAC Name

(9,9-dioctylfluoren-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43BO2/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30(31)32)23-28(26)29/h13-14,17-20,23,31-32H,3-12,15-16,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQCVVMDPQPNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCCCCCC)CCCCCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456414
Record name 2-dihydroxyboranyl-9,9-dioctylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

402790-30-1
Record name 2-dihydroxyboranyl-9,9-dioctylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-BuLi (2.5 M in hexane, 12.0 mL, 30.0 mmol) is slowly added to a solution of 2-bromo-9,9-bis(n-octyl)fluorene (12.0 g, 25.6 mmol) in anhydrous THF (50 mL) at −78° C. At this temperature, the reaction mixture is stirred for 1 h before adding tri-iso-propyl borate (9.0 mL, 7.34 g, 39.0 mmol). The resulting mixture is then warmed to room temperature, stirred overnight followed by quenching with 100 mL HCl (2.0 M), and poured into a large amount of water. After extraction with ethyl ether three times, the organic portions are washed with brine before drying over anhydrous MgSO4. Solid residues collected by evaporating off the solvent are purified by column chromatography on silica gel with petroleum ether/ethyl acetate (2:1) to yield 9,9-bis(n-octyl)fluoren-2-yl-boronic acid (2a) as a white solid (10.0 g, 89%).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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